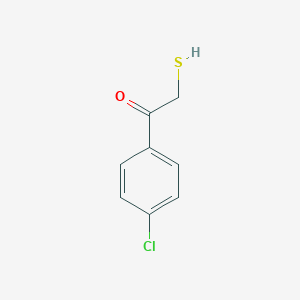

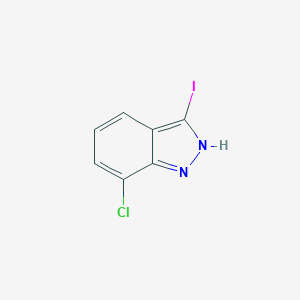

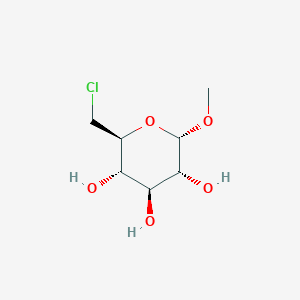

1-(4-Chlorophenyl)-2-mercaptoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves precursor molecules that are modified through various chemical reactions. For instance, the synthesis of 1-dichlorophosphino-2-phospha-3-phenyl-4-mercapto-5-aza-6-hydroxy-7-arylazoindolizines starts with a precursor that is treated with benzyl chloride and phosphorus trichloride under strong alkaline conditions . Similarly, 3-Mercapto-2(1H)-pyridinone is synthesized from 2-tert-butylthiazolo[4,5-b]pyridine and then reacts with different chloronitrobenzenes to yield novel compounds . These methods could potentially be adapted for the synthesis of 1-(4-Chlorophenyl)-2-mercaptoethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using various spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone was determined using X-ray crystallography and supported by IR, 1H NMR, and UV measurements . These techniques could be employed to analyze the molecular structure of 1-(4-Chlorophenyl)-2-mercaptoethanone to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactions of mercapto compounds can be quite diverse. The electrochemical behavior of synthesized indolizines, which include a mercapto group, was studied, showing a diffusion-controlled, irreversible two-electron wave corresponding to the reduction of the -N=N- moiety . The reactivity of 1-(4-Chlorophenyl)-2-mercaptoethanone could be studied in a similar manner to understand its electrochemical properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercapto compounds and their derivatives can be characterized by various analytical techniques. For instance, the solubility, thermal stability, and fluorescence emission peaks of poly(bisbenzothiazole)s synthesized from a mercapto-containing monomer were studied, providing information about their potential applications . The metabolism of a chlorobiphenyl through the mercapturic acid pathway also indicates the biological reactivity of such compounds . These studies could guide the analysis of the physical and chemical properties of 1-(4-Chlorophenyl)-2-mercaptoethanone, including its stability, solubility, and potential metabolic pathways.

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Applications

1-(4-Chlorophenyl)-2-mercaptoethanone serves as a versatile intermediate in chemical synthesis, particularly in the pharmaceutical industry. Its applications span from the synthesis of muscle relaxants to the exploration of novel antimicrobial agents.

Synthesis of Chlormezanone : Research outlines the improved synthesis of chlormezanone, a muscle relaxant, from 1-(4-Chlorophenyl)-2-mercaptoethanone derivatives. The process involves a two-step synthesis, where the sulfur atom of the compound is oxidized, leading to higher yields compared to traditional methods. This advancement demonstrates the compound's utility in medicinal chemistry, specifically in producing central nervous system agents with potentially enhanced efficacy and production efficiency (Oelschläger, Wange, Letsch, & Seeling, 2003).

Antimicrobial Agent Synthesis : The compound's utility extends to the development of novel antimicrobial agents. Studies have highlighted its role in synthesizing heterocyclic compounds with significant antibacterial activity. For instance, the synthesis of pyrimidine derivatives from 1-(4-Chlorophenyl)-2-mercaptoethanone has been investigated for their antimicrobial properties, underscoring the compound's potential in addressing drug-resistant microbial infections (Essam Abdelghani, S. A. Said, M. Assy, & A. M. A. Hamid, 2017).

Chemical Reactivity and Material Science

Beyond medicinal applications, 1-(4-Chlorophenyl)-2-mercaptoethanone is instrumental in material science, particularly in synthesizing complex molecular systems.

- Material Synthesis : The compound is involved in the synthesis of multifunctional molecular systems, such as porphyrins and carboranes, through its reactive intermediates. These systems are crucial in developing new materials with applications ranging from catalysis to optoelectronics. The ability to form structured multifunctional molecules showcases the compound's importance in advanced material synthesis (Victoria M. Alpatova et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTJLYBMQJZUQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CS)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448381 |

Source

|

| Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-mercaptoethanone | |

CAS RN |

23081-12-1 |

Source

|

| Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)

![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)